molecular formula C24H30N4O B5955957 2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B5955957
M. Wt: 390.5 g/mol
InChI Key: ASOIDWPEIWRAAU-UHFFFAOYSA-N
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Description

2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyrazole and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Pyrazole and Phenyl Groups: The piperazine ring is then functionalized with pyrazole and phenyl groups through nucleophilic substitution reactions. This step often requires the use of pyrazole derivatives and phenyl halides in the presence of a base, such as potassium carbonate.

    Introduction of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, such as G-protein coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular processes.

    Modulation of Ion Channels: The compound can affect the function of ion channels, altering cellular excitability and signaling.

Comparison with Similar Compounds

2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol can be compared with other similar compounds, such as:

    2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]methanol: Similar structure but with a methanol group instead of ethanol.

    2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]propane: Similar structure but with a propane group instead of ethanol.

    2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]butane: Similar structure but with a butane group instead of ethanol.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-19-7-5-6-10-21(19)17-28-13-12-27(18-23(28)11-14-29)16-22-15-25-26-24(22)20-8-3-2-4-9-20/h2-10,15,23,29H,11-14,16-18H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOIDWPEIWRAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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